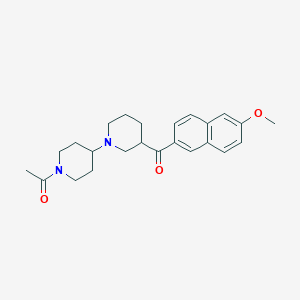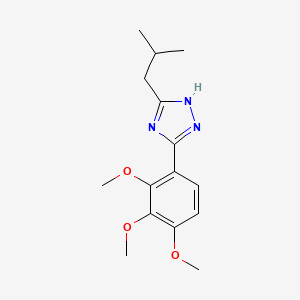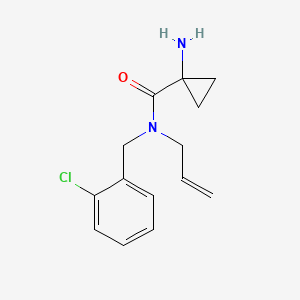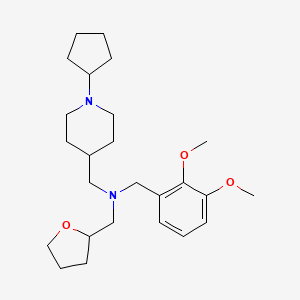![molecular formula C19H27N3O B3794069 2-[4-(Isoquinolin-5-ylmethyl)-1-propan-2-ylpiperazin-2-yl]ethanol](/img/structure/B3794069.png)
2-[4-(Isoquinolin-5-ylmethyl)-1-propan-2-ylpiperazin-2-yl]ethanol
Descripción general
Descripción
2-[4-(Isoquinolin-5-ylmethyl)-1-propan-2-ylpiperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with an isoquinoline moiety and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Isoquinolin-5-ylmethyl)-1-propan-2-ylpiperazin-2-yl]ethanol typically involves multi-step organic reactions. One common approach is to start with the isoquinoline derivative, which is then reacted with a piperazine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the reaction of isoquinoline with piperazine in the presence of a base such as sodium hydride can yield the intermediate product, which is then further reacted with ethanol to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Isoquinolin-5-ylmethyl)-1-propan-2-ylpiperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated piperazine derivatives.
Aplicaciones Científicas De Investigación
2-[4-(Isoquinolin-5-ylmethyl)-1-propan-2-ylpiperazin-2-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(Isoquinolin-5-ylmethyl)-1-propan-2-ylpiperazin-2-yl]ethanol involves its interaction with specific molecular targets in the body. The isoquinoline moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4’-(Isoquinolin-5-yl)-2,2’6’,2’'-terpyridine: Similar in structure but with a terpyridine nucleus instead of a piperazine ring.
3-(Hetarylamino)isoquinolin-1(2H)-ones: Compounds with similar isoquinoline moieties but different substituents on the piperazine ring.
Uniqueness
2-[4-(Isoquinolin-5-ylmethyl)-1-propan-2-ylpiperazin-2-yl]ethanol is unique due to its specific combination of isoquinoline and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[4-(isoquinolin-5-ylmethyl)-1-propan-2-ylpiperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-15(2)22-10-9-21(14-18(22)7-11-23)13-17-5-3-4-16-12-20-8-6-19(16)17/h3-6,8,12,15,18,23H,7,9-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZHIHOOFIDSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=CC=CC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[6-(aminomethyl)-2-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3794000.png)

![N-(2-fluorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B3794007.png)
![3-[2-(4-Morpholin-4-ylpiperidin-1-yl)-2-oxoethyl]-4-(thiophen-2-ylmethyl)piperazin-2-one](/img/structure/B3794012.png)
![5-methoxy-3-methyl-2-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}-1H-indole](/img/structure/B3794026.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]urea](/img/structure/B3794029.png)

![1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperidine-3-carboxamide](/img/structure/B3794035.png)
![[1-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B3794038.png)
![(4-Chlorophenyl)-[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]methanone](/img/structure/B3794040.png)

![3-[2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyridazin-6-one](/img/structure/B3794047.png)

![[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-(3-methoxyphenyl)methanone](/img/structure/B3794058.png)
